molecular formula C8H7BrN2 B2827198 5-Bromo-2-methylamino-benzonitrile CAS No. 106874-91-3

5-Bromo-2-methylamino-benzonitrile

Cat. No.: B2827198
CAS No.: 106874-91-3
M. Wt: 211.062
InChI Key: SNCBXJLGIWYANH-UHFFFAOYSA-N
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Description

5-Bromo-2-methylamino-benzonitrile is a chemical compound with the CAS Number: 106874-91-3 . It has a molecular weight of 211.06 and its IUPAC name is 5-bromo-2-(methylamino)benzonitrile . It is a white solid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H7BrN2/c1-11-8-3-2-7(9)4-6(8)5-10/h2-4,11H,1H3 . This indicates the presence of a bromine atom, a methylamino group, and a benzonitrile group in the molecule.

It has a molecular weight of 211.06 . The compound should be stored at a temperature between 0-5°C .

Scientific Research Applications

1. Inhibition of Cyclotrimerization

A study by Davies et al. (1997) explored the reaction of ((2-(dimethylamino)ethyl)methylamino)lithium with benzonitrile, which leads to a new α-amino lithium imide. This compound shows a tetrameric cubane structure in the solid state, indicating a potential application in inhibiting cyclotrimerization processes (Davies et al., 1997).

2. Synthesis of Quinolinecarboxylic Acid Derivatives

Kobayashi et al. (1997) demonstrated a one-pot synthesis method involving 2-(methylamino)benzonitrile to produce 4-amino-1,2-dihydro-3-quinolinecarboxylates. This suggests its utility in synthesizing complex organic compounds (Kobayashi et al., 1997).

3. Palladium-Catalyzed Cyclisation

Research by Yang et al. (1994) highlights the conversion of α(o-Bromoanilino)alkenenitriles to 2-(methylamino)benzonitrile through palladium catalysis. This process is important for understanding intramolecular aryl additions in organic synthesis (Yang et al., 1994).

4. Synthesis of Benzofuran Analogues

A study by Parameshwarappa et al. (2008) involved the reaction of 5-bromosalicylaldehyde with hydroxylamine hydrochloride, leading to 5-Bromosalicylonitrile, which was then used to synthesize benzofuran analogues. These analogues were tested for antimicrobial and pharmacological activities, indicating potential biomedical applications (Parameshwarappa et al., 2008).

5. Synthesis of Thienopyrimidoisoindolones

Kysil et al. (2008) reported the reaction of 2-(bromomethyl)benzonitrile with methyl 3-aminothiophene-2-carboxylate, resulting in the production of thienopyrimidoisoindolones. This study contributes to the field of heterocyclic chemistry (Kysil et al., 2008).

Properties

IUPAC Name

5-bromo-2-(methylamino)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-11-8-3-2-7(9)4-6(8)5-10/h2-4,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNCBXJLGIWYANH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)Br)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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